Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
Description
The design and synthesis of molecules with specific biological functions is a cornerstone of chemical biology and drug discovery. In this context, Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid serves as a chiral building block, a foundational piece used to construct more complex molecules. Its utility is derived from the distinct properties of its three main components: the beta-amino acid scaffold, the thienyl side chain, and the Boc protecting group.
Table 1: Compound Profile
| Property | Data |
|---|---|
| Chemical Name | (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(thiophen-3-yl)butanoic acid |
| CAS Number | 269726-92-3 chemicalbook.com |
| Molecular Formula | C13H19NO4S |
| Molecular Weight | 285.4 g/mol calpaclab.com |
| Structure | A butyric acid molecule with an amino group on the third (beta) carbon, a thiophene (B33073) ring attached to the fourth carbon, and a Boc protecting group on the amine. The '(R)' designation indicates a specific three-dimensional arrangement (stereochemistry) of the atoms. |
Amino acids are the fundamental units of proteins. While nature primarily utilizes 20 standard alpha-amino acids, scientists can synthesize a vast array of "unnatural" amino acids not found in natural proteins. nih.gov Beta-amino acids are a class of these unnatural amino acids where the amino group is attached to the second carbon (the beta-carbon) from the carboxylic acid group, in contrast to the alpha-carbon attachment in natural amino acids. numberanalytics.com
This seemingly small structural change has profound implications for molecular design:
Enhanced Stability: Peptides constructed from beta-amino acids (beta-peptides) are highly resistant to degradation by proteases, the enzymes that break down proteins in the body. numberanalytics.comchiroblock.com This increased metabolic stability is a highly desirable trait for therapeutic molecules. numberanalytics.com
Structural Diversity: The additional carbon in the backbone of beta-amino acids provides greater flexibility, allowing them to fold into unique and stable three-dimensional shapes (secondary structures), such as helices and sheets, that are distinct from those of natural peptides. hilarispublisher.comresearchgate.net
Bioactivity: The incorporation of beta-amino acids into biologically active peptides can lead to synthetic derivatives with increased potency and modified pharmacological activity. hilarispublisher.comresearchgate.net
Because of these properties, unnatural beta-amino acids are considered vital building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. numberanalytics.comchiroblock.com They have become a focus of considerable attention in medicinal chemistry for the development of new drugs and biomaterials. numberanalytics.comhilarispublisher.comresearchgate.net
The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another key feature of this compound. derpharmachemica.com In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold" because it is a common feature in a wide range of pharmacologically active compounds. derpharmachemica.comeprajournals.com Its physicochemical properties are remarkably similar to a benzene (B151609) ring, allowing it to act as a bioisostere—a substituent that can replace another with similar properties to enhance biological activity. eprajournals.com
The incorporation of a thiophene moiety into a molecule can impart a diverse array of biological activities. Thiophene derivatives have been extensively studied and are known to exhibit properties including:
Anti-inflammatory encyclopedia.pub
Antimicrobial impactfactor.org
Anticancer impactfactor.org
Antioxidant impactfactor.org
Antipsychotic encyclopedia.pub
Antianxiety pharmaguideline.com
Table 2: Reported Biological Activities of Thiophene-Based Compounds
| Activity Category | Examples |
|---|---|
| Anti-inflammatory | Found in commercial drugs like Tinoridine and Tiaprofenic acid. encyclopedia.pub |
| Anticancer | Certain derivatives have shown potent activity against various cancer cell lines. impactfactor.org |
| Antimicrobial | Active against various bacterial and fungal strains. impactfactor.org |
| Antioxidant | Some compounds exhibit significant radical scavenging activity. impactfactor.org |
| Neurological | Derivatives have been investigated for antipsychotic and antianxiety effects. encyclopedia.pubpharmaguideline.com |
This wide spectrum of activity makes the thiophene ring an attractive component for medicinal chemists designing new therapeutic agents. derpharmachemica.com
This compound is primarily utilized as a specialized intermediate in multi-step chemical synthesis. nbinno.comnbinno.com Its research trajectory is not as a final drug product, but as a crucial component for building more complex, novel molecules with potential therapeutic value. nbinno.comchemimpex.com
The key features of the compound define its applications:
The Boc Group: The tert-butyloxycarbonyl (Boc) group is a protecting agent for the amino group. In peptide synthesis or other complex syntheses, it prevents the highly reactive amine from undergoing unwanted side reactions. It can be easily removed under specific acidic conditions when the synthesis is complete.
Chirality: The "(R)" designation means the compound is supplied in a specific, single stereoisomeric form. This control over chirality is critical in pharmaceutical development, as different stereoisomers of a drug can have vastly different biological activities. nbinno.com
Combined Utility: As a building block, it allows researchers to incorporate the advantageous properties of both a beta-amino acid (for structural control and stability) and a thienyl group (for potential bioactivity) into a target molecule. nbinno.comchemimpex.com
Therefore, the primary research application for this compound is in the synthesis of novel peptidomimetics, enzyme inhibitors, and other complex molecular architectures where the unique combination of its structural features can be leveraged to create new drug candidates or biological probes. nbinno.comnbinno.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXJPLQPAOBBV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of Boc-(R)-3-Amino-4-(3-thienyl)-butyric Acid
The cornerstone of synthesizing enantiomerically pure this compound lies in the asymmetric introduction of the amine group at the C3 position. Key strategies focus on establishing this chirality through substrate control using chiral auxiliaries, external control via chiral catalysts, or highly selective biocatalytic reactions.
Chiral Inductor-Mediated Approaches
Chiral auxiliary-based synthesis is a robust and well-established method for controlling stereochemistry. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of β-amino acids, Evans-type oxazolidinone auxiliaries are commonly employed. wikipedia.org The synthesis typically begins with the acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative. The resulting N-acyl oxazolidinone can then undergo various reactions, such as alkylation or conjugate addition, where the bulky auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side. researchgate.net
A general sequence for synthesizing a β-amino acid using this approach involves:
Acylation: An achiral α,β-unsaturated acyl oxazolidinone is prepared.
Conjugate Addition: A nucleophilic nitrogen source is added in a 1,4-conjugate addition reaction. The chiral auxiliary directs the approach of the nucleophile.
Hydrolysis: The chiral auxiliary is cleaved from the product, typically under basic or acidic conditions, to release the desired β-amino acid. researchgate.net
Asymmetric Catalysis in Beta-Amino Acid Synthesis (e.g., Chiral Metal Complexes)
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of β-amino acids like the target compound, the asymmetric hydrogenation of a β-enamino ester or a β-keto ester precursor is one of the most powerful and widely used methods. illinois.edu
Chiral transition metal complexes, particularly those based on rhodium (Rh) and ruthenium (Ru), are highly effective for this transformation. sioc-journal.cn The catalyst typically consists of a metal center and a chiral ligand, often a bisphosphine ligand like BINAP or a phosphoramidite. The ligand creates a chiral environment around the metal, which coordinates to the substrate and directs the delivery of hydrogen from one specific face.
A common route involves the asymmetric hydrogenation of a β-acylaminoacrylate precursor. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity (ee) and yield.
| Catalyst System | Substrate Type | Typical Conditions | Yield | Enantioselectivity (ee) |
| Rh(I)-Bisphosphine | β-Acylaminoacrylate | H₂ (1-50 atm), Methanol (B129727), 25-50°C | >95% | >99% ee |
| Ru(II)-BINAP | β-Keto ester | H₂ (10-100 atm), Ethanol (B145695), 50-80°C | >90% | >98% ee |
This methodology is highly versatile, and a wide array of chiral ligands has been developed to optimize the reaction for various substrates. nih.govrsc.org The direct catalytic approach avoids the stoichiometric use of chiral reagents and reduces the number of synthetic steps compared to auxiliary-based methods. illinois.edu
Biocatalytic Strategies for Enantioselective Production (e.g., Nitrilase-Mediated Transformations)
Biocatalysis has emerged as a powerful "green" alternative for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov For the production of β-amino acids, nitrilase enzymes (EC 3.5.5.1) are of particular interest. Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia. researchgate.net
This strategy can be applied in a kinetic resolution of a racemic β-aminonitrile. The nitrilase enantioselectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer behind. nih.govresearchgate.net The success of this method depends on the substrate specificity and enantioselectivity of the chosen nitrilase. researchgate.net
A typical process involves:
Synthesis of Precursor: A racemic β-amino-γ-(3-thienyl)butyronitrile is synthesized.
Enzymatic Hydrolysis: The racemic nitrile is incubated with a whole-cell biocatalyst or an isolated nitrilase enzyme in an aqueous buffer. The enzyme selectively converts one enantiomer (e.g., the (R)-enantiomer) to the desired this compound.
Separation: The resulting carboxylic acid is separated from the unreacted (S)-nitrile.
Researchers have screened and engineered nitrilases from various microbial sources, such as Alcaligenes faecalis and Rhodococcus species, to improve their activity and selectivity for a broad range of substrates. nih.govresearchgate.net While the theoretical yield for a kinetic resolution is capped at 50%, this method can provide access to products with very high enantiomeric purity. researchgate.net
Multi-Step Synthetic Sequences and Process Optimization
Reaction Condition Refinement for Enhanced Yield and Selectivity
In multi-step syntheses, particularly those employing asymmetric catalysis, the refinement of reaction parameters is crucial for achieving optimal performance. Key variables that are often optimized include the catalyst loading, hydrogen pressure, temperature, solvent, and reaction time.
For instance, in the rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester, a lower catalyst loading is desirable to reduce costs, but it may require longer reaction times or higher pressures to achieve full conversion. The solvent can significantly influence both the solubility of the substrate and the stability and activity of the catalyst. Protic solvents like methanol or ethanol are commonly used. Temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may negatively impact the enantioselectivity of the catalyst.
| Parameter | Effect on Yield | Effect on Selectivity (ee) | Considerations |
| Catalyst Loading | Increases with higher loading | Generally high, can decrease if aggregation occurs | Cost-effectiveness |
| H₂ Pressure | Increases rate of reaction | Can have a variable effect depending on the catalyst-substrate system | Equipment limitations and safety |
| Temperature | Increases rate, but can lead to degradation | Often decreases at higher temperatures | Balance between reaction rate and enantioselectivity |
| Solvent | Affects solubility and catalyst activity | Can significantly influence the chiral induction pathway | Polarity, coordinating ability |
Systematic optimization studies, often using Design of Experiments (DoE) methodologies, are employed to identify the ideal combination of these parameters to maximize both chemical yield and optical purity. mdpi.com
Strategies for Impurity Control and Byproduct Minimization
Impurity control is a critical aspect of pharmaceutical intermediate synthesis. In the stereoselective synthesis of this compound, potential impurities can arise from several sources:
Enantiomeric Impurity: The presence of the undesired (S)-enantiomer, which can be difficult to remove due to its similar physical properties.
Diastereomeric Impurities: In auxiliary-based methods, incomplete diastereoselectivity can lead to the formation of diastereomeric intermediates.
Byproducts: Side reactions, such as over-reduction or incomplete reactions, can generate structurally related impurities.
Residual Reagents/Catalysts: Traces of heavy metals (from catalysts) or unreacted starting materials must be removed. ajpamc.com
Strategies for minimizing these impurities include:
Optimization of Stereoselective Step: Fine-tuning the asymmetric reaction (as described in 2.2.1) is the primary method to ensure high enantiomeric or diastereomeric purity from the outset.
Purification Techniques: The final product often requires purification to remove residual impurities. Recrystallization is a highly effective method for enhancing enantiomeric purity, as the desired enantiomer may preferentially crystallize from a racemic or enantioenriched mixture. Chromatographic methods, such as preparative HPLC, are also used, although they are less ideal for large-scale production. ajpamc.com
Control of Raw Materials: Ensuring the purity of starting materials and reagents is essential to prevent the introduction of impurities that may be carried through the synthetic sequence. ajpamc.com
By carefully controlling the reaction parameters and implementing robust purification protocols, it is possible to produce this compound with the high purity required for pharmaceutical applications.
Integration into Peptide Architectures via Solid-Phase Synthesis
The incorporation of non-proteinogenic amino acids like this compound into peptide chains is a key strategy for developing novel therapeutic peptides and peptidomimetics. Solid-Phase Peptide Synthesis (SPPS) is the predominant method for this purpose, offering efficiency and automation. kennesaw.edu The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust strategy for SPPS. seplite.com
Boc-Strategy Compatibility and Orthogonal Protecting Group Considerations
The use of this compound is highly compatible with the Boc-SPPS methodology. sunresinlifesciences.com In this strategy, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group. seplite.com This group is acid-labile and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.comchempep.com The benzyl-based protecting groups, on the other hand, are used for more permanent protection of side chains and require a stronger acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal. peptide.com This difference in acid lability between the Boc group and the side-chain protecting groups is what allows for the selective deprotection and stepwise elongation of the peptide chain. peptide.combiosynth.com
While the Boc/Bzl strategy is effective, it is considered quasi-orthogonal because both protecting groups are removed by acidic conditions, albeit of different strengths. biosynth.comresearchgate.net A truly orthogonal protection scheme involves protecting groups that are removed under completely different conditions, for example, an acid-labile group and a base-labile group. peptide.com The most common orthogonal combination is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, where the Fmoc group is base-labile and the tBu group is acid-labile. biosynth.comiris-biotech.de
When incorporating this compound into complex peptides, especially those requiring side-chain modifications, the use of orthogonal protecting groups is crucial. ub.edu For instance, if a selective reaction needs to be performed on another part of the peptide without affecting the Boc-protected amine or other side chains, an orthogonal protecting group strategy would be necessary. The choice of protecting groups for other amino acids in the sequence must be carefully considered to ensure their stability during the removal of the Boc group from the thienyl-containing amino acid and to allow for their selective removal when needed. iris-biotech.de
Table 1: Comparison of Common Protecting Group Strategies in SPPS
| Protecting Group Strategy | N-α-Protection | Side-Chain Protection | Deprotection of N-α-Group | Final Cleavage | Orthogonality |
|---|---|---|---|---|---|
| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | Moderate Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF) peptide.com | Quasi-orthogonal biosynth.com |
| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl-based (acid-labile) | Base (e.g., Piperidine) iris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de | Orthogonal iris-biotech.de |
Linker Selection and Cleavage Methodologies
In SPPS, the growing peptide chain is anchored to an insoluble polymer resin via a linker. biosynth.com The choice of linker is critical as it determines the conditions required for the final cleavage of the peptide from the resin and the nature of the C-terminus (acid or amide). biosynth.comnih.gov
For the synthesis of peptides with a C-terminal carboxylic acid using the Boc-strategy, the Merrifield resin or the PAM (phenylacetamidomethyl) resin are commonly employed. chempep.combiosynth.com The Merrifield resin is a chloromethylated polystyrene support, while the PAM resin has a linker that enhances the stability of the bond between the peptide and the resin to the repetitive TFA treatments used for Boc deprotection. chempep.com
The final step in SPPS is the cleavage of the completed peptide from the resin, which also typically involves the removal of any remaining side-chain protecting groups. bachem.com In the context of the Boc/Bzl strategy, anhydrous hydrogen fluoride (HF) is the most common reagent for this global deprotection and cleavage. nih.gov This is a hazardous procedure that requires specialized equipment. nih.gov The cleavage cocktail often includes scavengers, such as anisole (B1667542) or thioanisole, to prevent side reactions with sensitive amino acid residues. nih.gov An alternative to HF is trifluoromethanesulfonic acid (TFMSA), which is also a strong acid capable of cleaving the peptide from the resin and removing benzyl-based protecting groups. acs.org
Table 2: Common Linkers and Cleavage Methods in Boc-SPPS
| Linker/Resin | C-Terminal Group | Cleavage Reagent | Key Features |
|---|---|---|---|
| Merrifield Resin | Carboxylic acid | HF, TFMSA chempep.combiosynth.com | Classical resin for Boc-SPPS. chempep.com |
| PAM Resin | Carboxylic acid | HF chempep.combiosynth.com | Increased stability to TFA compared to Merrifield resin. chempep.com |
| MBHA Resin | Amide | HF biosynth.comiris-biotech.de | For the synthesis of peptide amides. biosynth.com |
Derivatization and Analogue Preparation Strategies
The chemical structure of this compound offers multiple sites for modification, allowing for the generation of a diverse library of analogues with potentially enhanced biological activities.
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group of this compound can be derivatized to form esters, amides, and other functionalities. thermofisher.com These modifications can influence the pharmacokinetic properties of the resulting peptide or peptidomimetic. For instance, converting the carboxylic acid to an amide can increase its resistance to enzymatic degradation.
One common method for derivatization involves the activation of the carboxylic acid, for example, by converting it into a succinimidyl ester or a mixed anhydride. thermofisher.com This activated intermediate can then react with a variety of nucleophiles, such as amines or alcohols, to form the corresponding amides or esters. thermofisher.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used to facilitate amide bond formation in organic solvents. thermofisher.com
Furthermore, the carboxylic acid can be converted into an aliphatic amine by derivatization with a half-protected diamine, followed by the removal of the protecting group. thermofisher.com This introduces a new site for further functionalization.
Functionalization of the Thiophene (B33073) Ring
The thiophene ring presents another opportunity for structural diversification. acs.org Thiophene rings can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups onto the ring. researchgate.net The position of substitution will be directed by the existing side chain.
For example, halogenation, nitration, or acylation of the thiophene ring can be achieved under appropriate conditions. These newly introduced functional groups can then serve as handles for further modifications through cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or other carbon-based substituents. researchgate.net Such modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity or selectivity for a biological target. nih.govdiva-portal.org
N-Terminal Derivatizations and Peptidomimetic Construction
After the removal of the Boc protecting group, the free N-terminal amine of the (R)-3-Amino-4-(3-thienyl)-butyric acid residue can be derivatized to create various peptidomimetics. organic-chemistry.org Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov
The N-terminal amine can be acylated with a wide range of carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes or ketones to introduce diverse substituents. dtu.dkirb.hr These modifications can alter the charge, lipophilicity, and hydrogen-bonding capacity of the N-terminus, which can be critical for biological activity.
Structure Activity Relationship Sar and Structural Biology Investigations
Elucidation of Molecular Determinants for Biological Recognition
The specific three-dimensional arrangement of a molecule and its conformational flexibility are critical determinants of how it interacts with its biological target. For beta-amino acid derivatives like Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid, stereochemistry and preferred conformations are paramount for recognition and binding.
Chirality plays a pivotal role in the biological activity of many compounds, as biological targets such as enzymes and receptors are themselves chiral. The spatial arrangement of substituents around a stereocenter dictates the potential for precise interactions with a target's binding site.
Research on related chiral compounds has demonstrated that stereochemistry can have a profound impact on biological activity. For instance, in a study of 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, potentially an L-amino acid transport system, is responsible for the enhanced biological activity of the natural isomers. nih.gov The other stereoisomers were found to be significantly less potent or inactive, highlighting that the precise 3D orientation of the molecule is crucial for recognition by transporters and potentially by the final biological target. nih.gov Similarly, studies on other classes of molecules, such as morphans, have shown that enantiomers can exhibit vastly different pharmacological profiles, with one being a potent agonist while the other is virtually inactive or acts as an antagonist. mdpi.com This principle underscores the importance of the (R)-configuration in this compound for its intended biological interactions.
Table 1: Illustrative Impact of Stereochemistry on Biological Activity of 3-Br-Acivicin Ester Derivatives
This table illustrates the general principle of stereoselectivity using data from related compounds, as specific comparative data for the title compound's isomers was not available in the provided sources.
| Compound | Stereochemistry | Relative Potency (Antiplasmodial Activity) |
| Derivative 2a | (5S, αS) | Most Potent |
| Derivative 2d | (5R, αR) - Enantiomer | ~10-fold less potent than 2a |
| Derivatives 2b, 2c | Diastereoisomers | Inactive |
| Source: Adapted from research findings on 3-Br-acivicin derivatives. nih.gov |
Conformational Preferences and Their Biological Relevance
Beyond fixed stereochemistry, the ability of a molecule to adopt specific low-energy conformations is critical for binding to a biological target. Beta-amino acids have more conformational flexibility than their alpha-amino acid counterparts and can adopt various folded or extended structures. The specific conformation preferred by this compound when interacting with its target will influence binding affinity.
Rational Design of Analogues Based on SAR Principles
SAR principles guide the rational design of new molecules with improved properties. By understanding which parts of this compound are essential for activity (the pharmacophore) and which can be modified, chemists can synthesize analogues with enhanced potency, selectivity, or metabolic stability.
The 3-thienyl group is a key feature of the molecule, contributing to its steric and electronic properties. Systematic variation of this aromatic ring is a common strategy to probe its role in target binding. By replacing the 3-thienyl group with other substituents, researchers can explore the effects of size, lipophilicity, and electronic properties on biological activity. This approach is central to understanding the SAR and optimizing the lead compound.
A variety of commercially available analogues demonstrate this principle, where the thienyl group is either moved to the 2-position or replaced entirely with other substituted phenyl rings. calpaclab.com These variations allow for the exploration of different pockets within a target's binding site. For example, introducing electron-withdrawing groups like fluorine or cyano groups can alter electronic interactions (e.g., hydrogen bonding, dipole interactions), while bulkier groups can probe the steric limits of the binding pocket. nbinno.comclearsynth.comnbinno.com A preliminary SAR study on other thiophene (B33073) derivatives showed that modifications to rings linked to the thiophene moiety were essential for antifungal activity, indicating the importance of this molecular region for biological function. researchgate.net
Table 2: Examples of Analogues with Variations of the Thienyl/Aryl Substituent
| Compound Name | Key Structural Variation |
|---|---|
| Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid | Isomeric change from 3-thienyl to 2-thienyl. calpaclab.com |
| Boc-(R)-3-Amino-4-(pentafluorophenyl)butyric acid | Replacement with an electron-deficient phenyl ring. nbinno.com |
| Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | Replacement with a trifluorinated phenyl ring. nih.gov |
| Boc-(R)-3-Amino-4-(3-cyanophenyl)-butyric acid | Replacement with a phenyl ring containing a cyano group. clearsynth.com |
| Boc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric acid | Replacement with a phenyl ring containing a methyl group. nbinno.com |
Modifying the beta-amino acid backbone is another key strategy in rational analogue design. Because of their inherent flexibility, restricting the conformation of beta-amino acids can "lock" the molecule into its bioactive shape, potentially increasing affinity and selectivity for its target.
While specific backbone modifications for this compound are not detailed in the available literature, general principles of medicinal chemistry apply. Techniques such as introducing substituents onto the alpha or beta carbons of the butyric acid chain can create steric hindrance that favors certain dihedral angles. Another approach is cyclization, where the backbone is incorporated into a ring structure to severely limit conformational freedom. These modifications are crucial for refining the molecule's three-dimensional structure to achieve a more optimal fit with its biological target. The use of such building blocks in peptide synthesis is common for creating complex structures with specific, biologically active configurations. chemimpex.com
Molecular Modeling and Computational Approaches in SAR
Modern drug design heavily relies on computational methods to understand and predict SAR, saving time and resources. nih.gov These approaches can model the interactions between a ligand like this compound and its target protein at an atomic level.
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a target. nih.gov By docking this compound and its rationally designed analogues into a hypothesized binding site, researchers can generate hypotheses about key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to activity.
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of analogues, a QSAR model could be built to predict the activity of novel, unsynthesized derivatives of this compound. Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov
Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional chemical features of a molecule that are responsible for its biological activity. In the absence of a known protein target structure, a pharmacophore model for this compound would be constructed based on a set of molecules with known activity, if available. For this specific compound, a hypothetical pharmacophore model would likely include key features such as a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the amine), a hydrophobic feature (from the tert-butoxycarbonyl group), and an aromatic feature (from the thienyl ring). The spatial arrangement of these features would be critical for its potential biological interactions.
A theoretical pharmacophore model could be generated to screen virtual compound libraries for molecules with similar features, potentially identifying novel compounds with similar activity profiles. The validity of such a model, however, would be contingent on future experimental data.
Protein-Ligand Docking and Binding Site Analysis
Protein-ligand docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. Without an identified biological target for this compound, docking studies remain speculative. However, based on the structural motifs present in the molecule, potential protein targets could be hypothesized. For example, the amino acid-like scaffold suggests potential interactions with enzymes that process amino acids or with receptors that recognize amino acid derivatives.
A theoretical docking study would involve selecting a plausible protein target and computationally placing the compound into its active site. The analysis of the resulting docked pose would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This analysis could provide insights into the potential mechanism of action and guide the design of analogs with improved binding affinity.
Below is a hypothetical data table summarizing potential interactions that could be identified through a docking simulation with a theoretical protein target.
| Feature of this compound | Potential Interacting Residue Type | Type of Interaction |
| Carboxylic acid | Basic (e.g., Lysine, Arginine) | Hydrogen Bond, Salt Bridge |
| Amine | Acidic (e.g., Aspartate, Glutamate) | Hydrogen Bond |
| Thienyl ring | Aromatic (e.g., Phenylalanine, Tyrosine) | π-π Stacking |
| Boc group | Hydrophobic (e.g., Leucine, Isoleucine) | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for this compound would require a dataset of structurally related compounds with experimentally determined biological activities.
As no such dataset is currently available for this specific compound and its close analogs, the development of a robust QSAR model is not feasible at this time. However, were such data to become available, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. Statistical methods, like multiple linear regression or partial least squares, would then be used to create a mathematical equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the optimization of the lead compound.
The following table outlines the types of descriptors that would be relevant in a future QSAR study.
| Descriptor Class | Examples | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges | Electrostatic interactions with the target |
| Steric | Molecular weight, Molar refractivity | Size and shape complementarity with the binding site |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices | Overall molecular shape and branching |
It is important to reiterate that the information presented in this article is based on theoretical and predictive computational methods due to the absence of experimental data for this compound. Future experimental studies are crucial to validate these computational hypotheses.
Pharmacological Profiling and Mechanistic Studies Pre Clinical Focus
Role as a Peptidomimetic Scaffold
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and oral bioavailability. Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid serves as a quintessential peptidomimetic scaffold. The Boc-protected amino acid structure is fundamental in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise construction of peptide chains. nih.gov
The incorporation of non-natural amino acids like this thienyl derivative into a peptide sequence can enforce specific secondary structures, such as turns or helices, which are often crucial for binding to biological targets. nih.gov The thienyl group, a bioisostere of a phenyl ring, introduces unique electronic and steric properties that can modulate a molecule's binding affinity, lipophilicity, and metabolic stability. nbinno.com This makes the compound a versatile tool for medicinal chemists aiming to optimize lead compounds in drug discovery by fine-tuning their pharmacological profiles. nbinno.com
Enzyme Inhibition Potency and Selectivity Assessments
The structural motifs within this compound are found in various classes of enzyme inhibitors. Its utility is most prominent as a key intermediate in synthesizing potent and selective inhibitors for several enzyme families.
The β-amino acid framework is a cornerstone in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. nih.gov Inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones like GLP-1, thereby stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.gov
While direct inhibitory data for this compound is not extensively published, its structural analogs are crucial for creating potent DPP-4 inhibitors. For instance, the closely related compound, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid, is a well-documented intermediate in the synthesis of Sitagliptin, the first FDA-approved DPP-4 inhibitor. chemicalbook.comchemicalbook.com The synthesis of various DPP-4 inhibitors often involves the coupling of such Boc-protected β-amino acids with other heterocyclic moieties. mdpi.com This highlights the role of this compound as a valuable starting material for developing novel DPP-4 inhibitors for the management of type 2 diabetes. chemicalbook.com
Table 1: Role of Structural Analogs in DPP-4 Inhibitor Synthesis
| Compound/Intermediate | Application/Significance | Reference |
|---|---|---|
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid | Key intermediate for the synthesis of Sitagliptin. | chemicalbook.comchemicalbook.com |
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in various inflammatory diseases. nih.govnih.gov Consequently, inhibitors of LTA4H are pursued as potential anti-inflammatory therapeutics.
The versatility of the thienyl butyric acid scaffold suggests potential interactions with other enzymatic pathways. For example, derivatives of benzothiophene-2-carboxylic acid, which share the thiophene (B33073) ring system, have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in amino acid metabolism. This indicates that the thienyl group can be a key pharmacophore for interacting with various enzyme active sites. Further screening and enzymatic assays would be required to fully elucidate the inhibitory profile of this compound against a wider range of enzymes.
Neurotransmitter Transporter Modulation and Functional Assays
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). acs.org Inhibiting these transporters can increase GABAergic tone, a therapeutic strategy for conditions like epilepsy. acs.org
Compounds with structural similarities to GABA, including functionalized amino acids, are known to interact with GATs. ontosight.ai Research has shown that derivatives containing a thienyl ring linked to an amino acid backbone can be potent GAT inhibitors. For example, (R)-N-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid (NO-328) is a potent inhibitor of GABA uptake. nih.gov Although this compound is more complex, it demonstrates the affinity of the thienyl moiety for the binding sites of GABA transporters. Given its structure as a GABA analog with a lipophilic thienyl group, this compound and its de-protected form are logical candidates for investigation as modulators of GAT subtypes. Functional assays measuring [³H]GABA uptake in cells expressing specific GAT subtypes would be necessary to determine its precise affinity and selectivity. acs.org
Table 2: Examples of Thienyl-Containing GABA Transporter Inhibitors
| Compound | Target/Activity | Reference |
|---|---|---|
| (R)-N-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]nipecotic acid (NO-328) | Potent inhibitor of GABA uptake in rat forebrain synaptosomes. | nih.gov |
Receptor Agonism/Antagonism and Ligand Binding Studies
Research into the direct receptor binding profile of this compound is not extensively published. However, studies on its core structure, γ-aminobutyric acid (GABA) analogs, suggest that the GABA receptor system is a probable target. The GABA-B receptor, in particular, is activated by the selective agonist baclofen (B1667701), which is a structural analog (β-(p-chlorophenyl)-GABA). nih.gov
Direct in vitro binding assay data for this compound is not publicly available. However, research on closely related 4-amino-3-(thienyl)butyric acid derivatives provides strong evidence that this structural class interacts with GABA-B receptors. nih.gov A study investigating the displacement of the radioligand (R)-(-)-[3H]baclofen from synaptic membranes in rat brain homogenates demonstrated that thienyl-aminobutyric acid analogs are potent and specific ligands for the GABA-B receptor. nih.gov
Specifically, 4-amino-3-(5-chloro-2-thienyl)butyric acid and 4-amino-3-(5-methyl-2-thienyl)butyric acid showed significant binding affinity. nih.gov These findings suggest that the 4-amino-butyric acid backbone coupled with a thienyl group is conducive to GABA-B receptor binding. While these compounds are structural isomers of the deprotected form of this compound, the data strongly implies a potential for interaction with the same receptor.
This table presents the IC50 values for the displacement of [3H]baclofen from GABA-B receptors by structurally related thienyl-aminobutyric acid analogs. Data sourced from Berthelot et al., 1991. nih.gov
There is no specific research detailing the cellular pathways activated or inhibited by this compound. If the compound acts as a GABA-B receptor agonist, it would be expected to initiate signaling cascades typical for this G-protein coupled receptor. Activation of GABA-B receptors generally leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulates K+ and Ca2+ channels. nih.gov This results in a slow and prolonged inhibitory effect on neuronal activity. However, without direct experimental evidence, this remains a hypothetical mechanism based on the activity of structural analogs.
Broader Biological Activity Spectrum (Pre-clinical Model Focus)
No in vivo studies in animal models have been published for this compound. Given the affinity of its structural analogs for GABA-B receptors, a potential area for future in vivo investigation could include models of conditions where GABA-B agonists like baclofen are effective, such as spasticity or certain types of neuropathic pain. nih.gov
While direct antimicrobial studies on this compound are absent from the literature, the thiophene moiety is a well-documented scaffold in compounds with antimicrobial properties. researchgate.netnih.govnih.gov Various thiophene-based agents, including aminothiophenes and thiophene carboxylic acid derivatives, have demonstrated activity against a range of bacteria. nih.govfrontiersin.org
Recent research has identified novel thiophene derivatives with bactericidal effects against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.govfrontiersin.org The proposed mechanisms for some of these compounds include increased permeabilization of the bacterial membrane and reduced adherence to host cells. nih.govfrontiersin.org The presence of the thiophene ring in this compound suggests that exploring its potential antimicrobial activity could be a viable research pathway. researchgate.net
Table of Compounds Mentioned
Analytical and Characterization Methodologies in Research Context
Advanced Chromatographic Techniques for Stereoisomer Separation (e.g., Chiral HPLC for analytical research)
The separation of enantiomers is a critical step in the analysis of chiral molecules like Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for this purpose. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the (R) and (S) enantiomers.
For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those employing vancomycin, teicoplanin, or ristocetin (B1679390) A, have demonstrated broad applicability and high efficiency. These CSPs offer multimodal separation capabilities, functioning effectively in reversed-phase, normal-phase, and polar organic modes. The reversed-phase mode is often the viable choice for t-BOC protected amino acids on columns like CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A).
The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers, allowing for their separation and quantification.
In a research setting, a typical chiral HPLC method for analyzing the enantiomeric purity of this compound might involve the following:
| Parameter | Condition |
| Chiral Stationary Phase | CHIROBIOTIC T or R |
| Mobile Phase | A mixture of an organic modifier (e.g., methanol (B129727), acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium trifluoroacetate) |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
The development of such a method would involve screening different CSPs and optimizing the mobile phase composition to achieve optimal resolution and analysis time.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry for complex derivative characterization)
Once the stereochemical purity is established, spectroscopic techniques are employed to confirm the molecular structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the butyric acid backbone, and the thienyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are unique to the molecule's structure.
A representative, though not specific to this exact molecule, ¹³C NMR spectrum of a Boc-protected amino acid would show distinct peaks for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the various carbons of the amino acid backbone and side chain. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would typically be used to generate ions. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) or an adduct ion (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
The fragmentation pattern in MS/MS experiments can further elucidate the structure by showing the loss of characteristic fragments, such as the Boc group or parts of the thienylbutyric acid backbone.
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to Boc protons (~1.4 ppm), CH and CH₂ protons of the butyric acid chain, and aromatic protons of the thienyl ring. |
| ¹³C NMR | Resonances for the carbonyls of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, and the carbons of the butyric acid chain and thienyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₉NO₄S). |
X-ray Crystallography for Solid-State Conformational Analysis
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained from X-ray crystallography is crucial for understanding the conformational preferences of the molecule, which can influence its biological activity and its behavior in subsequent chemical reactions.
| Crystallographic Parameter | Description |
| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |
| Torsion Angles | Describe the conformation of the molecule. |
| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds that stabilize the crystal structure. |
Future Perspectives and Translational Research Avenues
Development of Novel Chemical Tools for Biological Inquiry
The distinctive architecture of Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid makes it an ideal starting point for the synthesis of sophisticated chemical probes to investigate complex biological processes. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise chemical modifications, which is essential for the precise introduction of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. nbinno.com These modifications would enable researchers to track the distribution of molecules derived from this scaffold within cells, identify their binding partners, and elucidate their mechanisms of action.
The thienyl group, a bioisostere of the phenyl ring, offers unique properties for developing chemical tools. nbinno.com Its electronic characteristics can influence molecular interactions, and it can be a key component of pharmacophores that target specific enzymes or receptors. chemimpex.comontosight.ai By incorporating this thienyl-containing amino acid into peptides or small molecules, researchers can design probes to study protein-protein interactions, enzyme kinetics, and other fundamental biological questions with enhanced specificity and potentially reduced off-target effects compared to their phenyl-containing counterparts. The development of such probes is crucial for validating new drug targets and understanding disease pathways at a molecular level.
Potential for Advanced Pharmaceutical Scaffolds
The incorporation of β-amino acids into peptide-based therapeutics is a well-established strategy to enhance their metabolic stability and biological activity. This compound serves as a valuable building block in this context, offering the potential to create novel peptidomimetics with improved pharmacokinetic profiles. illinois.eduresearchgate.net The β-amino acid structure provides resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.
Furthermore, the 3-thienyl substituent can play a significant role in modulating the biological activity and selectivity of the resulting pharmaceutical scaffolds. nbinno.com Thiophene-containing compounds have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The specific stereochemistry of the (R)-enantiomer is critical for achieving precise three-dimensional arrangements necessary for high-affinity binding to biological targets. nbinno.com This makes this compound a promising starting material for the development of new therapeutics for a variety of diseases, from metabolic disorders to oncology. chemimpex.com
Interdisciplinary Research Directions in Drug Discovery
The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach. Organic chemists are needed to devise efficient and scalable synthetic routes to this compound and its derivatives. derpharmachemica.com Medicinal chemists can then utilize these building blocks to design and synthesize libraries of novel compounds for high-throughput screening against various biological targets. nbinno.com
Computational chemists can employ molecular modeling and docking studies to predict the binding modes of these compounds and guide the design of more potent and selective molecules. This synergy between synthetic, medicinal, and computational chemistry is essential for accelerating the drug discovery process.
Moreover, collaboration with biochemists and pharmacologists is crucial for evaluating the biological activity of the synthesized compounds. chemimpex.com In vitro and in vivo studies are necessary to determine their efficacy, selectivity, and pharmacokinetic properties. This interdisciplinary approach, from molecule design and synthesis to biological evaluation, will be instrumental in translating the potential of this compound into tangible therapeutic innovations.
Q & A
Q. What are the common synthetic routes for Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid, and how is enantiomeric purity ensured?
Methodological Answer: The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group and functionalizing the thienyl moiety. A validated route for analogous compounds (e.g., Boc-(R)-3-Amino-4-(4-nitrophenyl)-butyric acid) starts with Boc-protected precursors, followed by coupling reactions and purification via column chromatography . To ensure enantiomeric purity:
- Use chiral auxiliaries or enantioselective catalysts during synthesis.
- Monitor optical rotation ([α]D) and confirm enantiomeric excess (ee) ≥99% via HPLC with chiral columns (e.g., Chiralpak AD-H, hexane/isopropanol mobile phase) .
- Validate configuration retention using ¹H/¹³C NMR and compare with literature data for stereochemical assignments .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation .
- Pre-purify via recrystallization (solvent: ethyl acetate/hexane) to remove moisture-sensitive impurities .
Advanced Research Questions
Q. How can racemization during synthesis of Boc-protected β-amino acids be minimized?
Methodological Answer: Racemization occurs under basic or high-temperature conditions. Mitigation strategies:
- Use low-temperature (<0°C) coupling reactions with carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid .
- Employ enzymatic synthesis (e.g., amino acid dehydrogenases) for stereoselective amination, achieving >99% ee .
- Monitor racemization via circular dichroism (CD) or polarimetry post-synthesis .
Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer: Challenges include steric hindrance from the thienyl group and Boc deprotection kinetics. Solutions:
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often stem from impurity profiles or stereochemical variations. Strategies:
- Re-evaluate compound purity (HPLC, HRMS) and confirm stereochemistry (X-ray crystallography) .
- Conduct structure-activity relationship (SAR) studies with enantiomerically pure analogs to isolate bioactive conformers .
- Validate biological assays (e.g., neuroprotection) using positive controls (e.g., riluzole) and dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
